molecular formula C12H21ClN2 B1471468 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride CAS No. 1864060-74-1

3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride

Cat. No. B1471468
CAS RN: 1864060-74-1
M. Wt: 228.76 g/mol
InChI Key: WIGDDJGTYXMIGY-UHFFFAOYSA-N
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Description

“3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride” is a chemical compound with the formula C12H21ClN2 . It’s a research chemical and can be used for various organic synthesis transformations .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride” are not provided in the search results .

Scientific Research Applications

Nickel(II) Complex Synthesis

Nickel(II) complexes with Schiff bases derived from 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride have been synthesized, indicating the compound's utility in forming coordination compounds with metal ions. The formation of these complexes, with varied geometries and properties, underlines the compound's role in inorganic and coordination chemistry, specifically in the synthesis and structural analysis of metal-Schiff base complexes (Chattopadhyay et al., 2009).

Catalytic Enantioselective Reduction

The compound has been used in catalytic enantioselective borane reduction of benzyl oximes, showing its importance in asymmetric synthesis and production of chiral amines. This application is particularly relevant in the synthesis of pharmacologically active compounds and fine chemicals, showcasing the compound's role in facilitating enantioselective reactions and contributing to the generation of chiral centers in organic molecules (Huang, Ortiz-Marciales, & Hughes, 2010).

Ligand for Silver Complexes

3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride derivatives have been utilized as ligands in the formation of silver complexes, demonstrating its utility in coordination chemistry. The study of these complexes provides insights into argentophilic interactions and supramolecular structures, emphasizing the compound's role in the design and understanding of metal-ligand interactions and the formation of complex structures (van Terwingen & Englert, 2019).

Safety And Hazards

The safety and hazards associated with “3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride” are not specified in the search results .

properties

IUPAC Name

3-ethyl-1-pyridin-3-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-3-10(4-2)8-12(13)11-6-5-7-14-9-11;/h5-7,9-10,12H,3-4,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGDDJGTYXMIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CN=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride

CAS RN

1864060-74-1
Record name 3-Pyridinemethanamine, α-(2-ethylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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